Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate
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Overview
Description
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate is a complex organic compound that features a pyrroline ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, thienylcarbonyl, and benzoate moieties, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid . This reaction proceeds through a series of condensation and cyclization steps to form the desired pyrroline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-[5-(4-chlorophenyl)-3-hydroxy-2-oxo-4-(2-thienylcarbonyl)-3-pyrrolinyl]benzoate can be compared with other pyrroline derivatives, such as:
- Ethyl 4-[5-aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates
- Indole derivatives
These compounds share similar structural features but differ in their specific substituents and functional groups, which can significantly impact their reactivity and biological activity
Properties
Molecular Formula |
C24H18ClNO5S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H18ClNO5S/c1-2-31-24(30)15-7-11-17(12-8-15)26-20(14-5-9-16(25)10-6-14)19(22(28)23(26)29)21(27)18-4-3-13-32-18/h3-13,20,28H,2H2,1H3 |
InChI Key |
QPEFKOFXTAITPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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